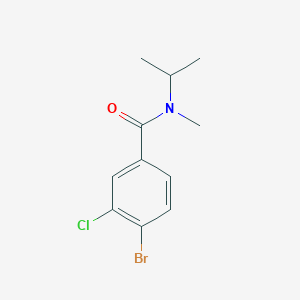

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

Descripción general

Descripción

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a methyl and isopropyl group attached to the amide nitrogen

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the acylation of 4-bromo-3-chloroaniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Another approach involves the use of 4-bromo-3-chlorobenzoyl chloride, which reacts with N-methyl-N-(propan-2-yl)amine under similar conditions. This method also requires a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine or the halogen substituents to hydrogen.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under controlled conditions.

Major Products

Nucleophilic substitution: Products include substituted benzamides with various functional groups replacing the halogens.

Oxidation: Products include sulfoxides or sulfones, depending on the extent of oxidation.

Reduction: Products include amines or dehalogenated benzamides.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of thiazole and benzothiazole have been synthesized and tested for their antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The incorporation of halogens like bromine and chlorine is known to enhance the efficacy of these compounds against microbial infections .

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide | Staphylococcus aureus | < 5 |

| Similar thiazole derivatives | E. coli | 10 |

Anticancer Research

The compound's structural features may also contribute to its potential as an anticancer agent. Compounds that share similar characteristics have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For example, studies on benzamide derivatives have revealed their ability to act as inhibitors of specific kinases involved in cancer cell proliferation .

Neuropharmacology

In neuropharmacology, analogs of benzamide compounds are being explored for their antidepressant properties. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the bromine and chlorine substituents may enhance the binding affinity to target receptors, thus improving therapeutic outcomes .

| Compound | Target Receptor | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Serotonin Transporter | -8.4 |

| Similar benzamide derivatives | Dopamine Receptor | -7.9 |

Antiviral Applications

Emerging research suggests that compounds similar to this compound may serve as effective antiviral agents, particularly against hepatitis B virus (HBV). The structural modifications can lead to enhanced interaction with viral proteins, potentially inhibiting viral replication .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a series of brominated benzamide derivatives exhibited significant antibacterial activity against multi-drug resistant strains, showcasing the importance of halogen substitution in enhancing bioactivity.

- Cancer Cell Inhibition : Research involving benzamide derivatives indicated that specific substitutions led to improved selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development.

- Neuropharmacological Assessment : Clinical trials have indicated that certain benzamide analogs significantly improve symptoms in patients with major depressive disorder, supporting the hypothesis that structural modifications can lead to enhanced pharmacological profiles.

Mecanismo De Acción

The mechanism of action of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen substituents can enhance binding affinity and selectivity through halogen bonding interactions. The amide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparación Con Compuestos Similares

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide can be compared with other benzamide derivatives, such as:

4-bromo-3-chloro-N-methyl-N-(4-nitrophenyl)benzamide: This compound has a nitrophenyl group instead of an isopropyl group, which can significantly alter its chemical properties and applications.

4-bromo-N,N-diisopropyl-3-methylbenzamide: This compound lacks the chlorine substituent, which can affect its reactivity and binding interactions.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Actividad Biológica

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, highlighting its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of precursor compounds followed by the introduction of the N-methyl and isopropyl groups. The synthetic route can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that compounds with halogen substitutions, such as bromine and chlorine, often exhibit enhanced antimicrobial activities. In a study evaluating various benzamide derivatives, it was found that the presence of bromine significantly improved antimicrobial efficacy against several bacterial strains. Specifically, this compound demonstrated promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The compound was tested against human embryonic kidney (HEK-293) cells to assess its cytotoxic effects. Results indicated that at concentrations below 50 µg/mL, the compound exhibited low toxicity, suggesting a favorable safety margin for further development .

Table 2: Cytotoxicity Results for this compound

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 25 | 90 |

| 50 | 75 |

The mechanism by which this compound exerts its biological effects appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that the compound binds effectively to key bacterial enzymes, potentially inhibiting their function .

Case Studies

Several studies have explored the biological activity of similar compounds within the benzamide class. For instance, a series of related compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The findings indicated that modifications in the benzamide structure could lead to significant differences in antimicrobial potency .

Case Study Summary:

- Study on Antitubercular Activity : A related benzamide derivative exhibited an IC50 value of 1.35 µM against M. tuberculosis, highlighting the potential for structural modifications to enhance activity.

- Antioxidant Properties : Another study indicated that certain derivatives showed low antioxidant activity but high antibiofilm effects, suggesting a complex relationship between structure and function .

Propiedades

IUPAC Name |

4-bromo-3-chloro-N-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-7(2)14(3)11(15)8-4-5-9(12)10(13)6-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJMZPNJOBQAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)C1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.